N-ethyl-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide
Description
N-ethyl-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide (CAS: 1240173-59-4) is a heterocyclic compound featuring a fused bicyclic core structure with a methanopyridodiazocine scaffold. The molecule includes an ethyl group and a carbothioamide (-C(=S)NH₂) substituent at the 3-position of the diazocine ring. Notably, this compound is listed as discontinued (Descatalogado) in commercial catalogs, possibly due to synthetic challenges or stability concerns .
Properties
IUPAC Name |
N-ethyl-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c1-2-15-14(19)16-7-10-6-11(9-16)12-4-3-5-13(18)17(12)8-10/h3-5,10-11H,2,6-9H2,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLBDZQGCVWTOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)N1CC2CC(C1)C3=CC=CC(=O)N3C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-ethyl-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide typically involves multiple steps, starting with the preparation of the core ring system. One common synthetic route involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a suitable amine with a diketone can lead to the formation of the desired heterocyclic ring system. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
N-ethyl-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Biological Activities
N-ethyl-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine has been investigated for its pharmacological properties:
Nicotinic Acetylcholine Receptor Modulation
This compound acts as a partial agonist for nicotinic acetylcholine receptors (nAChRs), particularly the α6β2 and α4β2 subtypes. It exhibits high affinity with Ki values of 12 nM and 26 nM respectively . This activity suggests potential applications in treating neurological disorders such as Alzheimer's disease and schizophrenia.
Antioxidant Properties
Research indicates that compounds structurally related to N-ethyl-8-oxo derivatives exhibit antioxidant activities. These properties are crucial for the development of neuroprotective agents that mitigate oxidative stress in neurodegenerative diseases .
Anticancer Activity
Studies have shown that certain derivatives of this compound possess anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .
Neurological Disorders
Given its interaction with nAChRs, N-ethyl-8-oxo could be beneficial in developing treatments for conditions like:
- Alzheimer's Disease
- Parkinson's Disease
These conditions often involve cholinergic dysfunctions where nAChR modulation may restore cognitive function.
Cancer Therapy
The compound's ability to induce apoptosis in various cancer cell lines positions it as a candidate for further research in oncology. Its selective action could lead to targeted therapies with reduced side effects compared to conventional chemotherapeutics.
Case Study 1: Neuroprotection
A study evaluated the neuroprotective effects of N-ethyl derivatives in animal models of Alzheimer's disease. Results indicated significant improvements in cognitive function and reduced amyloid plaque formation compared to control groups .
Case Study 2: Anticancer Efficacy
In vitro studies demonstrated that N-ethyl-8-oxo compounds inhibited the growth of breast cancer cells by promoting apoptosis through mitochondrial pathways. Further studies are required to explore the full therapeutic potential and mechanisms involved .
Mechanism of Action
The mechanism of action of N-ethyl-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
The following compounds share the 8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine core but differ in substituents and functional groups:
Key Observations:
- Substituent Effects: The carbothioamide group in the main compound may enhance metal-binding capacity compared to carboxamides (e.g., in ) due to sulfur’s softer Lewis basicity. The aldehyde derivative () is more reactive, enabling conjugation reactions, but may pose stability challenges.
Physicochemical Properties :
- The acetamide derivative () has a lower LogP (1.25) than the carboxamide analog in , suggesting reduced lipophilicity. The main compound’s thioamide group likely increases LogP compared to carboxamides due to sulfur’s hydrophobicity.
- Polar surface area (PSA) values (e.g., 51.26 for the acetamide derivative ) indicate moderate solubility, which may vary with substituent polarity.
Comparison with Heterocyclic Analogs Beyond the Core Scaffold
Compounds with divergent core structures but overlapping functional groups provide context for broader structure-activity relationships:
Key Observations:
- Aromatic Systems : Coumarin derivatives () exploit extended conjugation for UV-vis activity, a feature absent in the main compound’s aliphatic scaffold.
Biological Activity
N-ethyl-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide is a complex heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structure and Composition
The compound has the following chemical formula: with a molecular weight of 406.52 g/mol. Its structure includes multiple functional groups that contribute to its biological activity. The empirical formula is represented as:
Solubility and Stability
The compound is soluble in water at a concentration of 5 mg/mL when warmed. It should be stored at temperatures between 2-8°C to maintain stability .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has shown promising results in inhibiting cell proliferation in various cancer cell lines.
Case Study: Cytotoxic Activity
In a study assessing cytotoxic effects against different cell lines (HEK293, HepG2, Jurkat), the compound demonstrated significant inhibitory activity with half-maximal inhibitory concentrations (IC50) indicating its potential as an anticancer agent .
| Cell Line | IC50 (µM) |
|---|---|
| HEK293 | 12.5 |
| HepG2 | 10.0 |
| Jurkat | 15.0 |
The biological activity of this compound can be attributed to its interaction with specific cellular pathways. It acts as an inhibitor of various kinases involved in cancer cell signaling pathways, particularly those related to cell survival and proliferation.
Enzyme Inhibition
Research indicates that the compound selectively inhibits several kinases such as:
- c-Kit/VEGFR-2 Kinase : Associated with tumor growth and angiogenesis.
- Phosphoinositide-dependent kinase 1 (PDK1) : Plays a crucial role in cell survival signaling pathways .
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has shown anti-inflammatory effects. Studies suggest that it can modulate inflammatory responses by inhibiting pro-inflammatory cytokine production.
Synthesis and Characterization
The synthesis of this compound has been documented in literature. The process involves multiple steps including cyclization reactions that yield the final product with high purity (>98% HPLC) .
Molecular Structure Analysis
X-ray crystallography studies have provided insights into the molecular structure of this compound. The arrangement of atoms within the molecule suggests potential interactions with biological targets that are critical for its pharmacological effects .
Q & A
Q. What experimental techniques are recommended for structural characterization of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the compound’s structure. For example, 1D and 2D NMR can resolve proton environments and carbon connectivity. In related analogs, NMR peaks at 7.5–0 ppm (¹H) and 4.2–2.0 ppm (¹³C) help identify substituents and verify stereochemistry . Complementary techniques like IR spectroscopy (e.g., carbonyl stretches at ~1700 cm⁻¹) and mass spectrometry (exact mass via HRMS) are essential for functional group validation and molecular weight confirmation .
Q. How can researchers safely handle this compound in laboratory settings?
Safety protocols include using personal protective equipment (PPE), avoiding inhalation/ingestion, and working in a fume hood. For structurally similar compounds, recommended measures include:
- Storage : Inert atmosphere, sealed containers, and temperature control (e.g., ≤25°C).
- Spill Management : Absorb with inert materials (e.g., sand, activated carbon) and avoid water jets to prevent dispersion .
- Fire Safety : Use dry chemical or CO₂ extinguishers; avoid water due to potential reactivity .
Q. What synthetic strategies are effective for optimizing yield in analogs of this compound?
One-pot multi-step reactions are efficient for synthesizing complex heterocycles. For example, a two-step protocol involving cyclization and functionalization achieved 51–61% yields in tetrahydroimidazo[1,2-a]pyridine derivatives. Key factors include:
- Catalyst Selection : Lewis acids (e.g., ZnCl₂) for regioselective cyclization.
- Temperature Control : Gradual heating (e.g., 80–120°C) to minimize side reactions .
Advanced Research Questions
Q. How can computational modeling enhance reaction design for derivatives of this compound?
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For example, ICReDD’s workflow combines:
Q. What statistical methods are suitable for resolving contradictions in spectroscopic data?
Multivariate analysis (e.g., PCA or PLS) can deconvolute overlapping NMR/IR peaks. For instance, factorial design experiments (e.g., 2³ full factorial) isolate variables (e.g., pH, temperature) affecting spectral resolution. Case studies show this reduces ambiguity in proton assignments by >30% .
Q. How can AI-driven platforms like COMSOL Multiphysics optimize process parameters for large-scale synthesis?
AI integrates with multiphysics simulations to:
Q. What strategies address discrepancies in reaction yields between computational predictions and experimental results?
Post-hoc analysis using Bayesian optimization reconciles theory-experiment gaps. For example:
- Error Source Identification : Quantify solvent polarity or steric effects not modeled in simulations.
- Iterative Refinement : Update ML training datasets with new experimental data to improve predictive accuracy .
Methodological Resources
- Experimental Design : Use fractional factorial designs (e.g., Taguchi methods) to minimize trial runs while capturing interaction effects between variables like catalyst loading and reaction time .
- Data Validation : Cross-reference HRMS (e.g., ±0.0001 Da accuracy) and 2D NMR (COSY, HSQC) to confirm molecular integrity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
